molecular formula C11H11N3O2 B7513419 N-(furan-2-ylmethyl)-N-methylpyrazine-2-carboxamide

N-(furan-2-ylmethyl)-N-methylpyrazine-2-carboxamide

Cat. No. B7513419
M. Wt: 217.22 g/mol
InChI Key: CAVMSDXJODGHPY-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-methylpyrazine-2-carboxamide, also known as FMP, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-(furan-2-ylmethyl)-N-methylpyrazine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in various cellular processes. N-(furan-2-ylmethyl)-N-methylpyrazine-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. N-(furan-2-ylmethyl)-N-methylpyrazine-2-carboxamide has also been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in the regulation of various signaling pathways.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N-methylpyrazine-2-carboxamide has been shown to have various biochemical and physiological effects, depending on the specific application and concentration used. In medicinal chemistry, N-(furan-2-ylmethyl)-N-methylpyrazine-2-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various cancer cell lines. N-(furan-2-ylmethyl)-N-methylpyrazine-2-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders, such as Alzheimer's disease. In material science, N-(furan-2-ylmethyl)-N-methylpyrazine-2-carboxamide has been shown to have good solubility and stability, making it a promising candidate for the development of organic semiconductors.

Advantages and Limitations for Lab Experiments

N-(furan-2-ylmethyl)-N-methylpyrazine-2-carboxamide has several advantages for use in lab experiments, including its relatively simple synthesis method, good solubility and stability, and potential applications in various fields. However, N-(furan-2-ylmethyl)-N-methylpyrazine-2-carboxamide also has some limitations, including its low yield during synthesis, potential toxicity at high concentrations, and limited data on its long-term effects.

Future Directions

There are several future directions for research on N-(furan-2-ylmethyl)-N-methylpyrazine-2-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, and the elucidation of its exact mechanism of action. In medicinal chemistry, future research could focus on optimizing the structure of N-(furan-2-ylmethyl)-N-methylpyrazine-2-carboxamide to improve its efficacy and reduce its toxicity. In material science, future research could focus on the development of new materials based on N-(furan-2-ylmethyl)-N-methylpyrazine-2-carboxamide and its derivatives. In organic synthesis, future research could focus on the use of N-(furan-2-ylmethyl)-N-methylpyrazine-2-carboxamide as a building block for the synthesis of other compounds. Overall, N-(furan-2-ylmethyl)-N-methylpyrazine-2-carboxamide has the potential to be a valuable tool for scientific research and development in various fields.

Synthesis Methods

N-(furan-2-ylmethyl)-N-methylpyrazine-2-carboxamide can be synthesized through a multi-step process involving the reaction of furan-2-carboxaldehyde with methyl hydrazine, followed by the reaction with methyl isocyanate. The final product is obtained through purification using column chromatography.

Scientific Research Applications

N-(furan-2-ylmethyl)-N-methylpyrazine-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N-(furan-2-ylmethyl)-N-methylpyrazine-2-carboxamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In material science, N-(furan-2-ylmethyl)-N-methylpyrazine-2-carboxamide has been studied for its potential use in the development of organic semiconductors and other electronic devices. In organic synthesis, N-(furan-2-ylmethyl)-N-methylpyrazine-2-carboxamide has been used as a building block for the synthesis of other compounds.

properties

IUPAC Name

N-(furan-2-ylmethyl)-N-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14(8-9-3-2-6-16-9)11(15)10-7-12-4-5-13-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVMSDXJODGHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)C(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-N-methylpyrazine-2-carboxamide

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